![molecular formula C24H22N2O2S B433839 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313237-36-4](/img/structure/B433839.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a derivative of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . It is a part of a series of compounds synthesized for their potential anticancer activity . These compounds have been tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .
Synthesis Analysis
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives involves elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact synthesis process of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of these compounds is confirmed based on elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis
The compounds were tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . The halogen substituted aniline derivatives were found to be most active among all the synthesized compounds .Scientific Research Applications
Therapeutic Potential and Applications
Anticancer Activities : Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, have shown promising anticancer properties. Recent studies have emphasized the role of benzothiazole scaffolds in drug discovery, particularly in the development of antitumor agents. The structural simplicity of benzothiazoles, combined with their ease of synthesis, offers a pathway for the development of chemical libraries that could aid in discovering new therapeutic entities aimed at cancer treatment. For instance, the 2-arylbenzothiazole moiety is being explored for its antitumor potential, highlighting the importance of benzothiazoles in cancer research (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).
Antimicrobial and Antiviral Agents : The antimicrobial and antiviral capabilities of benzothiazole derivatives have also been a subject of intense research. These compounds exhibit a broad spectrum of biological activities, including antitumor, anticancer, antioxidant, and antimicrobial activities. Recent reviews have highlighted the potential of benzothiazole derivatives as active candidates in the discovery of new antimicrobial or antiviral agents, demonstrating their efficacy against a range of microorganisms and viruses (Elamin, M. B., Abd Elrazig Salman Abd Elaziz, A., & Abdallah, E., 2020).
Structural Modifications and Drug Design
The research into benzothiazole derivatives has not only focused on their biological activities but also on the structural modifications that enhance these properties. By modifying the benzothiazole scaffold, chemists have developed a variety of derivatives with increased antitumor potential. These studies provide insights into the structure-activity relationships (SAR) of benzothiazole derivatives, paving the way for the design of new compounds with optimized therapeutic profiles. The development of benzothiazole conjugates and the exploration of their synergistic effects with other drugs are promising areas for future drug development (Ahmed, K. et al., 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDDFOMIVDZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.